molecular formula C10H18Cl3N3 B1419648 1-(2-Pyridylmethyl)piperazine trihydrochloride CAS No. 333992-74-8

1-(2-Pyridylmethyl)piperazine trihydrochloride

Cat. No.: B1419648
CAS No.: 333992-74-8
M. Wt: 286.6 g/mol
InChI Key: HWDXLUZTUZVCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Pyridylmethyl)piperazine trihydrochloride is a chemical compound with the molecular formula C10H18Cl3N3. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridylmethyl)piperazine trihydrochloride typically involves the reaction of piperazine with 2-chloromethylpyridine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the trihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridylmethyl)piperazine trihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various piperazine derivatives .

Scientific Research Applications

1-(2-Pyridylmethyl)piperazine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Pyridylmethyl)piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyridylmethyl)piperazine dihydrochloride
  • 1-(2-Pyridylmethyl)piperazine monohydrochloride
  • 1-(2-Pyridylmethyl)piperazine free base

Uniqueness

1-(2-Pyridylmethyl)piperazine trihydrochloride is unique due to its trihydrochloride form, which provides enhanced solubility and stability compared to its dihydrochloride and monohydrochloride counterparts. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperazine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.3ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;;;/h1-4,11H,5-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDXLUZTUZVCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=N2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Pyridylmethyl)piperazine trihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Pyridylmethyl)piperazine trihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(2-Pyridylmethyl)piperazine trihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(2-Pyridylmethyl)piperazine trihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(2-Pyridylmethyl)piperazine trihydrochloride
Reactant of Route 6
Reactant of Route 6
1-(2-Pyridylmethyl)piperazine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.